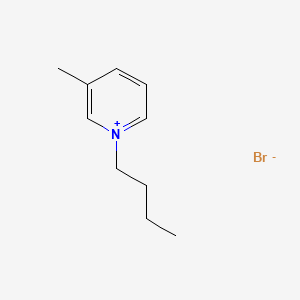

1-Butyl-3-methylpyridinium Bromide

描述

Significance as an Ionic Liquid in Modern Chemistry

Ionic liquids (ILs) are salts with melting points below 100°C, a characteristic that imparts them with a liquid state under many standard operating conditions. This class of compounds, including 1-Butyl-3-methylpyridinium (B1228570) bromide, is often heralded as a "designer solvent" due to the ability to tune its physicochemical properties by modifying the constituent cation and anion. nih.gov In modern chemistry, 1-Butyl-3-methylpyridinium bromide is recognized for its potential as a greener alternative to volatile organic compounds (VOCs) in various chemical processes. tubitak.gov.tr Its negligible vapor pressure, high thermal stability, and excellent conductivity make it a versatile medium for a range of applications, including catalysis and electrochemistry. tubitak.gov.trtandfonline.com

The utility of this compound extends to its role as a solvent and catalyst in organic synthesis. For instance, it has been employed as a regioselective reagent and solvent for the bromination of anilines and phenols under mild conditions, with the added benefit of being easily recyclable. rsc.org Its ability to dissolve a wide array of organic and inorganic compounds further underscores its importance as a versatile solvent in chemical reactions. tandfonline.com

Overview of Pyridinium-Based Ionic Liquids in Scientific Literature

Pyridinium-based ionic liquids, a class to which this compound belongs, are characterized by the presence of a pyridinium (B92312) cation. tubitak.gov.tr These ILs have been the subject of extensive research due to their stability, reactivity, and catalytic potential in various organic reactions. acs.org Scientific literature documents their application in significant transformations such as the Heck reaction, as well as in the formation of ionic liquid crystals. sigmaaldrich.comresearchgate.net

The appeal of pyridinium-based ILs also stems from their relatively straightforward synthesis, often involving the alkylation of pyridine (B92270). mdpi.com This accessibility, combined with their tunable properties, has led to their investigation in diverse fields. For example, they have been explored for their bactericidal and fungicidal effects, as corrosion inhibitors, and in the extraction of metal ions. researchgate.net

Structural Characteristics and Their Influence on Research Avenues

The specific arrangement of atoms within the this compound molecule is directly responsible for its unique properties and, consequently, the research directions it inspires. The cationic pyridinium ring with its substituents and the associated bromide anion each play a crucial role.

Cationic Pyridinium Ring Structure and Substitutions

The core of the cation is the aromatic pyridinium ring. The positive charge in the pyridinium cation is delocalized across the ring, which influences its interactions with other molecules. rsc.org The nature and position of the substituents on this ring significantly impact the physicochemical properties of the resulting ionic liquid. researchgate.net

In this compound, the nitrogen atom of the pyridine ring is substituted with a butyl group, and the ring is further substituted with a methyl group at the 3-position. The length of the alkyl chain, in this case, the butyl group, is known to affect properties such as viscosity and the ability to form liquid crystalline phases. researchgate.net The position of the methyl group also plays a role; studies on methyl-substituted pyridinium ILs have shown that the substitution position (ortho, meta, or para) influences the stability and electronic interactions of the molecule. bohrium.com For instance, research suggests that alkyl substitution at the 3- and 4-positions on the pyridinium ring can lead to a decrease in certain properties. researchgate.net The asymmetry introduced by the 3-methyl substitution can also affect the packing of the ions and thus influence the melting point and viscosity.

Role of the Bromide Anion

The anion paired with the cation is a critical determinant of an ionic liquid's properties. In this compound, the bromide anion (Br⁻) plays a significant role. The nature of the anion can affect the stability, reactivity, and even the catalytic activity of the ionic liquid. acs.org

Research has demonstrated the specific influence of the bromide anion in various applications. For example, in a study on the hydrolytic activity of lipase (B570770) in a methanol-water solvent system, a pyridinium-based ionic liquid with a bromide anion was found to provide more stability to the lipase's conformation compared to one with a tetrafluoroborate (B81430) anion. tubitak.gov.trnih.gov This was attributed to the tendency of the bromide anion to form short-range interactions with the enzyme. tubitak.gov.tr Furthermore, the choice of the halide anion can influence the melting point of the salt; crystal structure analyses have shown that halide salts tend to have higher melting points compared to salts with larger, more complex anions like hexafluorophosphate (B91526) ([PF₆]⁻) due to stronger ion interactions. researchgate.net The bromide anion can also be a source of bromine for chemical reactions, as seen in the use of 1-Butyl-3-methylpyridinium tribromide for bromination reactions. rsc.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆BrN | nih.gov |

| Molecular Weight | 230.14 g/mol | nih.gov |

| CAS Number | 26576-85-2 | nih.gov |

| Appearance | White to light yellow crystalline powder | tandfonline.com |

| Melting Point | 79 °C | researchgate.net |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPWBXOERPGDFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049259 | |

| Record name | 1-Butyl-3-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26576-85-2 | |

| Record name | Pyridinium, 1-butyl-3-methyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyl-3-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylpyridinium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 1 Butyl 3 Methylpyridinium Bromide

Conventional Alkylation Techniques for Pyridinium (B92312) Salt Formation

Conventional synthesis relies on the direct alkylation of a pyridine (B92270) derivative with an appropriate alkyl halide. This method is well-established and provides a straightforward route to the desired pyridinium salt.

The synthesis of 1-butyl-3-methylpyridinium (B1228570) bromide is achieved through the direct N-alkylation of 3-picoline (3-methylpyridine) with 1-bromobutane (B133212). This reaction is a type of nucleophilic substitution (SN2) where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromobutane that is bonded to the bromine atom. This forms a new carbon-nitrogen bond, resulting in the positively charged 1-butyl-3-methylpyridinium cation, with the displaced bromide ion serving as the counter-ion. A closely related synthesis, reacting pyridine with butyl bromide, demonstrates the fundamental principle of this reaction. nih.gov

The efficiency and yield of the synthesis are highly dependent on key reaction parameters. Optimization is crucial for maximizing product formation while minimizing side reactions and unreacted starting materials.

Temperature: The reaction is typically performed under reflux to increase the reaction rate. For the analogous synthesis of butyl pyridinium bromide, refluxing conditions were employed to achieve a high yield. nih.gov Higher temperatures provide the necessary activation energy for the reaction to proceed efficiently.

Time: Sufficient reaction time is essential for the reaction to go to completion. In the synthesis of butyl pyridinium bromide from pyridine and butyl bromide, a reaction time of 48 hours under reflux was utilized to obtain a maximum yield of 93%. nih.gov

Stoichiometry: The molar ratio of the reactants is a critical factor. Using an equimolar or slight excess of the alkylating agent (1-bromobutane) ensures that the 3-picoline is fully converted. In a reported synthesis of a similar pyridinium bromide, equimolar amounts of the reactants were used successfully. nih.gov

Table 1: Optimized Reaction Parameters for a Conventional Pyridinium Bromide Synthesis An analogous synthesis of butyl pyridinium bromide.

| Parameter | Value | Source |

|---|---|---|

| Reactant 1 | Pyridine | nih.gov |

| Reactant 2 | Butyl Bromide | nih.gov |

| Stoichiometry | Equimolar (1:1 ratio) | nih.gov |

| Solvent | Acetonitrile (B52724) | nih.gov |

| Temperature | Reflux | nih.gov |

| Time | 48 hours | nih.gov |

| Yield | 93% | nih.gov |

Solvent-Mediated Synthesis Approaches

The choice of solvent plays a significant role in the outcome of the synthesis, influencing both the speed of the reaction and the final yield of the product.

Polar aprotic solvents are particularly effective for SN2 reactions like the N-alkylation of pyridines. These solvents, which include acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), can solvate the cation while leaving the anion relatively free. This enhances the nucleophilicity of the pyridine nitrogen, thereby accelerating the reaction rate. The use of acetonitrile as a solvent in the synthesis of butyl pyridinium bromide resulted in a high product yield of 93%, demonstrating its effectiveness. nih.gov

The efficiency of a solvent is determined by its ability to dissolve the reactants, its boiling point (which dictates the maximum reflux temperature), and its influence on the reaction kinetics. Acetonitrile is a commonly used and efficient solvent for this type of alkylation due to its suitable boiling point (82 °C) and its ability to promote high yields. nih.gov After the reaction, the product is often isolated by evaporating the solvent, and the crude product may be washed with a less polar solvent like ethyl acetate (B1210297) to remove unreacted starting materials. rsc.org

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing ionic liquids. mdpi.com These approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. mdpi.comunibo.it

One green approach is the use of metathesis reactions, which are sometimes referred to as a green synthesis procedure. nih.gov Another key strategy is the reduction or elimination of volatile organic solvents. Solvent-free synthesis of a similar ionic liquid, 1-butyl-3-methylimidazolium bromide ([BMIM][Br]), has been successfully demonstrated at elevated temperatures in a microreactor, achieving a very high space-time yield. psu.edu Furthermore, the development of processes where the ionic liquid can be easily recycled, such as in the case of 1-butyl-3-methylpyridinium tribromide, highlights a sustainable approach to its use. researchgate.net These methods represent a shift towards more sustainable and efficient manufacturing of ionic liquids. researchgate.net

Table 2: Comparison of Synthesis Approaches

| Feature | Conventional Alkylation | Green Chemistry Approaches |

|---|---|---|

| Solvent | Typically uses volatile organic solvents (e.g., acetonitrile). nih.gov | Aims for solvent-free conditions or use of greener solvents. mdpi.compsu.edu |

| Energy | Often requires prolonged heating under reflux (e.g., 48 hours). nih.gov | May utilize alternative energy sources like microwave irradiation to reduce reaction times. mdpi.com |

| Waste | Can generate solvent waste and byproducts. | Focuses on high atom economy and recyclability of reagents/solvents. researchgate.net |

| Procedure | Multi-step workup including evaporation and washing. rsc.org | Can involve simpler, cleaner procedures like metathesis or continuous flow synthesis. nih.govpsu.edu |

Solvent-Free Reaction Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free synthesis methods for ionic liquids to reduce waste and simplify purification processes. One such approach involves the direct reaction of the neat reactants, often facilitated by high temperatures in controlled environments like microreactors. psu.eduresearchgate.net

Energy Intensity and E-Factor Analysis in Production

The sustainability of chemical production is often assessed using metrics like energy intensity and the Environmental Factor (E-Factor).

E-Factor: Introduced by Barry Trost, the E-Factor is a key green chemistry metric that measures the mass ratio of waste generated to the desired product. rsc.org A lower E-Factor signifies a more environmentally friendly process. rsc.org

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) The calculation includes all reagents, solvent losses, and materials used in work-up and purification. rsc.org Solvent-free methodologies drastically reduce the E-Factor by eliminating the primary source of waste in many chemical processes. rsc.org For instance, in a comparison of mechanochemical versus solution-based reactions for synthesizing certain organic compounds, the E-factor was found to be significantly lower for the mechanochemical (solvent-free) route. rsc.org

Derivatization through Anion Exchange Reactions

1-Butyl-3-methylpyridinium Bromide serves as a versatile precursor for a wide array of other ionic liquids through anion exchange, also known as metathesis. nih.gov This process involves replacing the bromide anion with a different anion, thereby modifying the physicochemical properties of the ionic liquid. nih.govnih.gov The general procedure involves dissolving the N-alkylpyridinium bromide in a suitable solvent, such as acetone (B3395972) or methanol, and then adding a salt containing the desired new anion (e.g., sodium tetrafluoroborate). nih.govnih.gov The mixture is stirred, allowing the exchange to occur, which typically results in the precipitation of an inorganic salt (e.g., sodium bromide). The precipitate is then removed by filtration, and the solvent is evaporated to yield the new ionic liquid. nih.govnih.gov

Synthesis of 1-Butyl-3-methylpyridinium-based Ionic Liquids with Alternative Counterions

By employing the metathesis reaction, a variety of counterions can be introduced. For example, reacting this compound with sodium tetrafluoroborate (B81430) yields 1-butyl-3-methylpyridinium tetrafluoroborate. nih.gov Similarly, other anions like dicyanamide (B8802431), bis(trifluoromethylsulfonyl)imide, and hydrogen sulfate (B86663) can be incorporated. nih.govnih.gov

| Precursor Ionic Liquid | Anion Exchange Reagent | Resulting Ionic Liquid | Byproduct | Reference |

|---|---|---|---|---|

| This compound | Sodium Tetrafluoroborate (NaBF₄) | 1-Butyl-3-methylpyridinium Tetrafluoroborate | Sodium Bromide (NaBr) | nih.gov |

| This compound | Sodium Dicyanamide (NaN(CN)₂) | 1-Butyl-3-methylpyridinium Dicyanamide | Sodium Bromide (NaBr) | nih.gov |

| This compound | Sodium Methanesulfonate (Na[CH₃SO₃]) | 1-Butyl-3-methylpyridinium Methanesulfonate | Sodium Bromide (NaBr) | nih.gov |

| This compound | Lithium Bis(trifluoromethanesulfonyl)imide (Li[NTf₂]) | 1-Butyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide | Lithium Bromide (LiBr) | nih.gov |

Impact of Anion Identity on Physicochemical Properties and Applications

The choice of anion has a profound impact on the fundamental properties of the ionic liquid, which in turn dictates its suitability for various applications. nih.govjournaleras.com The ability to tune properties such as melting point, viscosity, density, and hydrophobicity by simply altering the anion is a key advantage of ionic liquids. journaleras.com

For instance, a study on 1-butyl-3-methylpyridinium dicyanamide found its density, viscosity, and surface tension to be significantly influenced by the dicyanamide anion when compared to other pyridinium-based ionic liquids. nih.gov In imidazolium-based systems, which often show analogous behavior, the anion has been shown to be a critical factor in the efficiency of metal recovery from industrial sources. journaleras.com Ionic liquids with the hydrogen sulfate (HSO₄⁻) anion demonstrated superior copper recovery compared to those with tetrafluoroborate (BF₄⁻) or chloride (Cl⁻) anions. journaleras.com The anion's structure also influences the toxicological profile of the ionic liquid. rsc.org

| Compound | Anion | Melting Point (°C) | Key Physicochemical Properties/Observations | Reference |

|---|---|---|---|---|

| This compound | Bromide [Br]⁻ | 79 | Precursor for anion exchange reactions. | iolitec.de |

| 1-Butyl-3-methylpyridinium Dicyanamide | Dicyanamide [N(CN)₂]⁻ | Room Temperature IL | Characterized by its density, speed of sound, refractive index, and viscosity over a range of temperatures. | nih.gov |

| 1-Butyl-3-methylpyridinium Tetrafluoroborate | Tetrafluoroborate [BF₄]⁻ | - | Synthesized via anion exchange; its properties are tuned by the [BF₄]⁻ anion. | nih.gov |

| 1-Butyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide | Bis(trifluoromethanesulfonyl)imide [NTf₂]⁻ | - | The [NTf₂]⁻ anion generally leads to lower viscosity and higher thermal stability. In related systems, it showed high antibacterial activity. | nih.gov |

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for understanding the molecular structure, interactions, and electronic properties of 1-butyl-3-methylpyridinium (B1228570) bromide. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy each provide unique insights into the compound's behavior.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and analyzing intermolecular interactions, particularly hydrogen bonding, in ionic liquids like 1-butyl-3-methylpyridinium bromide. rsc.org The vibrational frequencies of specific bonds within the cation and their interaction with the bromide anion offer a window into the compound's structural organization.

The atoms within a molecule are in constant motion, vibrating at specific frequencies that fall within the infrared region of the electromagnetic spectrum. rsc.org When the molecule is irradiated with infrared light, it absorbs the energy at frequencies corresponding to its natural vibrational modes. rsc.org These absorptions are recorded as a spectrum, which provides a unique fingerprint of the molecule.

In the context of this compound, the IR spectrum reveals characteristic bands corresponding to the vibrations of the pyridinium (B92312) ring, the butyl group, and the methyl group. The positions and shapes of these bands can be significantly influenced by hydrogen bonding between the cation and the bromide anion. rsc.org Specifically, the C-H stretching vibrations of the pyridinium ring are sensitive to the proximity of the bromide anion. rsc.orgnih.gov The interaction between the anion and the hydrogen atoms on the ring, particularly those at the ortho positions, can cause a shift in the vibrational frequencies and a broadening of the spectral bands. rsc.orgrsc.org

Research has shown that the strength of the hydrogen bond can be correlated with the magnitude of these spectral shifts. nih.gov For instance, a stronger hydrogen bond will typically result in a more significant shift to lower frequencies (redshift) for the stretching vibrations of the involved C-H bonds. Analysis of these vibrations provides valuable data on the nature and strength of the cation-anion interactions.

Interactive Table: Key IR Vibrational Modes for Pyridinium-Based Ionic Liquids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for this compound |

| Pyridinium Ring C-H Stretch | 3000-3200 | Sensitive to hydrogen bonding with the bromide anion. rsc.orgnih.gov |

| Alkyl C-H Stretch | 2800-3000 | Characteristic of the butyl and methyl groups. |

| Ring C=C and C=N Stretch | 1450-1650 | Provides information on the aromatic ring structure. |

| C-H In-plane Bending | 1000-1300 | Can be influenced by intermolecular interactions. |

| C-H Out-of-plane Bending | 700-900 | Also sensitive to the local environment and anion interactions. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound and for probing the subtle interactions between the cation and anion. rsc.org By analyzing the chemical shifts of ¹H and ¹³C nuclei, researchers can map out the electronic environment of each atom within the ionic liquid.

The chemical shifts observed in the NMR spectrum are highly sensitive to the local magnetic field around a nucleus, which is influenced by the surrounding electron density and the presence of neighboring atoms and ions. researchgate.net In this compound, the interaction between the bromide anion and the pyridinium cation, particularly through hydrogen bonding, leads to noticeable changes in the chemical shifts of the protons on the pyridinium ring. rsc.org Protons that are more strongly involved in hydrogen bonding with the bromide anion will experience a different electronic environment and thus resonate at a different frequency compared to those with weaker interactions. rsc.org

Studies have shown that the protons at the ortho positions (adjacent to the nitrogen atom) of the pyridinium ring are most affected by the presence of the bromide anion, indicating their primary role in hydrogen bonding. rsc.org Furthermore, temperature-dependent NMR studies can provide insights into the dynamic nature of these interactions. researchgate.net Changes in chemical shifts with temperature can reveal information about the strength and lifetime of the hydrogen bonds.

In addition to proton and carbon NMR, ¹⁵N NMR can also be employed to investigate the electronic environment of the nitrogen atom in the pyridinium ring, offering another layer of detail about cation-anion interactions. rsc.org The combination of these NMR techniques provides a comprehensive picture of the structure and intermolecular forces at play in this compound. rsc.orgresearchgate.net

Interactive Table: Representative ¹H NMR Chemical Shifts (δ) for the 1-Butyl-3-methylpyridinium Cation

| Proton | Typical Chemical Shift Range (ppm) | Significance |

| Ring Protons (ortho to N) | 8.5 - 9.5 | Highly sensitive to anion interactions and hydrogen bonding. rsc.org |

| Ring Protons (meta and para) | 7.5 - 8.5 | Moderately affected by anion interactions. |

| N-CH₂ (Butyl) | 4.0 - 4.5 | Reflects the electronic environment of the butyl chain's connection to the ring. |

| -CH₂- (Butyl) | 1.5 - 2.0 | Provides information on the conformation of the butyl chain. |

| -CH₃ (Butyl) | 0.8 - 1.2 | Represents the terminal methyl group of the butyl chain. |

| Ring -CH₃ | 2.4 - 2.8 | Indicates the position and electronic environment of the methyl group on the ring. |

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, this technique can provide information about the electronic structure of the pyridinium cation and how it is influenced by interactions with the bromide anion.

The pyridinium ring of the cation contains a conjugated π-electron system, which gives rise to characteristic electronic transitions, typically π → π* transitions, in the UV region of the spectrum. The energy and intensity of these absorption bands are sensitive to the molecular environment. Intermolecular interactions, such as the hydrogen bonding between the pyridinium cation and the bromide anion, can perturb the energy levels of the molecular orbitals involved in these transitions.

This perturbation can lead to a shift in the absorption maximum (λ_max) to either a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). The direction and magnitude of this shift can offer insights into the nature and strength of the intermolecular forces. For instance, a change in the polarity of the solvent or the specific nature of the anion can alter the UV-Vis spectrum of the 1-butyl-3-methylpyridinium cation.

By analyzing the UV-Vis spectra under different conditions, such as varying concentrations or in different solvents, researchers can deduce information about the formation of aggregates or ion pairs in solution. These studies contribute to a more complete understanding of the behavior of this compound in various chemical environments.

Computational Chemistry Approaches

Computational chemistry provides powerful theoretical tools to complement experimental studies, offering a molecular-level understanding of the properties of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It has been widely applied to study ionic liquids, including this compound, to gain insights into their geometry, electronic properties, and intermolecular interactions. rsc.org

DFT calculations can be used to predict the optimized geometry of the 1-butyl-3-methylpyridinium cation and its ion pair with the bromide anion. These calculations help in understanding the preferred conformations of the butyl chain and the spatial arrangement of the anion relative to the cation. The results of these calculations often show good agreement with experimental data obtained from techniques like X-ray crystallography. rsc.org

Furthermore, DFT is employed to model the vibrational frequencies of the molecule, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. rsc.org This comparison provides a more detailed interpretation of the experimental spectra and a deeper understanding of the molecular vibrations.

One of the key applications of DFT in the study of this compound is the investigation of the nature and strength of the hydrogen bonds between the cation and the anion. rsc.org By calculating the interaction energies and analyzing the electron density distribution, DFT can provide quantitative information about these crucial interactions that govern the properties of the ionic liquid.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory, and their energies and spatial distributions are crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the molecule's stability and its ability to participate in electronic transitions. nih.gov

For this compound, DFT calculations can determine the energies of the HOMO and LUMO. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively.

The HOMO-LUMO energy gap provides a measure of the excitability of the molecule. nih.gov A smaller gap suggests that the molecule can be more easily excited, as it requires less energy to promote an electron from the HOMO to the LUMO. reddit.com This parameter is particularly relevant for understanding the UV-Vis absorption properties of the compound, as the energy of the lowest-energy electronic transition is related to the HOMO-LUMO gap. DFT calculations of the HOMO-LUMO gap can therefore be correlated with experimental UV-Vis spectra. researchgate.net

Interactive Table: Calculated DFT Parameters for a Representative Pyridinium-Based Ionic Liquid

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 eV | Relates to the chemical reactivity and electronic transition energy. nih.gov |

Density Functional Theory (DFT) Studies of Electronic Structure and Interactions

Adsorption Energy Calculations

Computational methods, particularly density functional theory (DFT), have been employed to investigate the adsorption behavior of pyridinium-based ionic liquids on various surfaces. In a study involving a structurally similar compound, 1-butyl-4-methylpyridinium bromide (BMPB), its adsorption on a B12N12 nano-cage was analyzed at 298.15 K. researchgate.net The calculations revealed that the adsorption is primarily electrostatic in nature. The computed adsorption energy indicates a favorable interaction between the ionic liquid and the nano-cage surface. researchgate.net

The primary finding from this research was the calculated adsorption energy, which quantifies the strength of the interaction.

Table 1: Calculated Adsorption Energy of 1-Butyl-4-methylpyridinium Bromide on a B12N12 Nano-cage

| Interacting Species | Adsorption Energy (eV) | Nature of Interaction |

|---|---|---|

| [BMPB] + B12N12 | -0.283 | Electrostatic |

Data sourced from a study using Density Functional Theory. researchgate.net

These energy calculations are crucial for understanding how this compound and related ionic liquids interact with materials on a molecular level, which is fundamental for applications in catalysis, lubrication, and material science. The negative value of the adsorption energy signifies a spontaneous and stable adsorption process.

Dipole Moment and Polarizability Determinations

The charge distribution and polarizability of an ionic liquid are defining characteristics of its behavior as a solvent and its interaction with other molecules and surfaces. Computational studies provide valuable insights into these electronic properties. For 1-butyl-4-methylpyridinium bromide (BMPB), a compound closely related to this compound, density functional theory (DFT) calculations have been used to determine its dipole moment. researchgate.net

The intrinsic dipole moment of the BMPB ion pair was calculated, and its change upon adsorption to a B12N12 nano-cage was also quantified. This change is a direct indicator of the compound's polarizability and its response to an external electric field or interacting surface. The study reported a significant increase in the dipole moment upon interaction with the B12N12 fullerene, highlighting the substantial electronic response of the ionic liquid. researchgate.net

Table 2: Calculated Dipole Moments of 1-Butyl-4-methylpyridinium Bromide (BMPB)

| System | Dipole Moment (Debye) |

|---|---|

| Isolated BMPB | 9.68 |

| B12N12 + BMPB Complex | 13.64 |

Values determined by Density Functional Theory (DFT) calculations. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Transport Phenomena

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior of ionic liquids, including conformational changes of the ions and the collective transport phenomena of the bulk liquid. While specific MD studies focusing exclusively on this compound are not prevalent in the examined literature, extensive research on the structurally analogous 1-butyl-3-methylimidazolium ([bmim]) based ionic liquids provides significant transferable insights.

Conformational Analysis: MD simulations allow for the detailed analysis of the cation's structure, particularly the flexibility of the butyl chain. The orientation of the alkyl chain relative to the aromatic pyridinium ring can adopt various conformations. These conformational dynamics influence the packing efficiency, density, and ultimately the macroscopic properties of the ionic liquid. Simulations can map the potential energy surface of the cation, revealing the most stable conformers and the energy barriers between them.

Transport Phenomena: Transport properties such as viscosity, self-diffusion coefficients, and ionic conductivity are critical for many applications of ionic liquids. MD simulations are frequently used to predict these properties. A common challenge in classical MD simulations of ionic liquids is the overestimation of viscosity. nih.gov This discrepancy often arises because non-polarizable force fields can exaggerate the electrostatic interactions. nih.gov

To address this, a charge-scaling technique is often employed. This method involves uniformly reducing the partial atomic charges of the ions, typically to a value between 0.8 and 0.9. nih.gov This scaling phenomenologically accounts for electronic polarization and screening effects, leading to more accurate predictions of dynamic properties like diffusion constants and viscosity that better match experimental results. nih.govresearchgate.net Studies on 1-n-butyl-3-methylimidazolium chloride ([bmim]Cl) and other ionic liquids have demonstrated that reducing the ionic charge to 85% significantly improves the calculated transport properties of the liquid state. nih.govresearchgate.net MD simulations also serve to elucidate the structure of ionic liquids at interfaces with solids or gases, revealing layering, surface roughness, and the specific orientation of cations and anions at the boundary. rsc.orgnih.gov

Electrochemical Behavior and Applications

Role as an Electrolyte in Energy Storage Systems

Ionic liquids are widely investigated as potentially safer and more stable alternatives to traditional organic electrolytes in energy storage devices due to their low volatility, non-flammability, and wide electrochemical windows. mdpi.commdpi.com The performance of 1-Butyl-3-methylpyridinium (B1228570) Bromide in these systems is a function of its ability to facilitate ion transport while resisting electrochemical breakdown.

Supercapacitors and Batteries: Enhancing Energy Density and Stability

Pyridinium-based ionic liquids are considered a novel class of electrolytes for energy storage systems such as supercapacitors and batteries. researchgate.net Their molecular structure can be tailored to optimize properties like conductivity and stability, which are crucial for enhancing energy and power density. While specific performance data for 1-Butyl-3-methylpyridinium Bromide in supercapacitors is not extensively documented in publicly available research, studies on analogous compounds provide insight into its potential. For instance, hybrid lithium-ion capacitors using other ionic liquid electrolytes have demonstrated the ability to combine high energy density with high power density. elsevierpure.com The stability of the electrolyte is paramount for the long cycle life of these devices. The thermal stability of related imidazolium-based ionic liquids has been shown to be influenced by the anion, with bromide salts sometimes exhibiting different degradation pathways compared to others. mdpi.com

Electrochemical Windows and Stability Range

The electrochemical stability window (ESW) defines the operating voltage range of an electrolyte, which is a critical factor for achieving high energy density in electrochemical devices. utp.edu.my The ESW is limited by the reduction of the cation and the oxidation of the anion. For bromide-containing ionic liquids, the anodic (positive) limit is typically determined by the oxidation of the bromide ion (Br⁻) to bromine (Br₂). researchgate.net

Research on the closely related ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim][Br]), which shares the same anion, indicates an electrochemical window of approximately 2.7 V. researchgate.net Studies on N-butylpyridinium salts containing complex tetrabromometallate(II) anions have shown electrochemical stability windows between 2 and 3 V, further suggesting that the pyridinium (B92312) cation is stable within this range and that the bromide component is a key limiting factor. nih.gov

Ionic Conductivity in Pure and Mixed Systems

Ionic conductivity is a measure of an electrolyte's ability to conduct charge and is a crucial parameter for the performance of energy storage devices, directly impacting their power output. The conductivity of ionic liquids is influenced by factors such as viscosity, ion size, and temperature.

Below is a table illustrating the effect of concentration on the conductivity of 1-butyl-3-methylimidazolium bromide in various solvents at ambient temperature, which serves as an important reference point for the expected behavior of its pyridinium counterpart.

| Concentration of [Bmim][Br] (mol/L) | Conductivity in Water (µS/cm) | Conductivity in Acetonitrile (B52724) (µS/cm) | Conductivity in Methanol (µS/cm) |

|---|---|---|---|

| 12.348 | 63.5 | 33.0 | 43.8 |

| 6.174 | 54.5 | 30.2 | 35.3 |

| 3.087 | 46.9 | 27.1 | 28.2 |

| 1.543 | 39.9 | 24.6 | 24.4 |

| 0.772 | 35.2 | 22.1 | 21.2 |

| 0.386 | 31.3 | 20.3 | 18.58 |

| 0.193 | 28.1 | 17.96 | 16.5 |

Data derived from studies on 1-butyl-3-methylimidazolium bromide. electrochemsci.org

Electrochemical Synthesis and Processes

The unique solvent properties and ionic nature of this compound make it a potential medium for various electrochemical synthesis and surface treatment processes.

Electropolymerization in Ionic Liquid Media

Electropolymerization in ionic liquids is a method for creating conductive polymer films with controlled morphology and properties. The ionic liquid acts as both the solvent and the supporting electrolyte. While the use of various ionic liquids for the electropolymerization of monomers like pyrrole (B145914) and aniline (B41778) has been explored, specific research detailing the use of this compound as the medium for such processes is limited in available literature.

Metal Electrodeposition and Corrosion Inhibition

Ionic liquids are considered green alternatives to traditional aqueous and organic electrolytes for metal electrodeposition and corrosion protection. mdpi.comrsc.org

Metal Electrodeposition: The electrodeposition of metals and alloys from ionic liquids can produce unique coatings. mdpi.com Studies in this area have often focused on imidazolium-based ionic liquids for depositing metals like aluminum, nickel, and their alloys. rsc.orgmdpi.com There is less specific information available on the use of this compound for the electrodeposition of metals.

Corrosion Inhibition: Pyridinium-based ionic liquids have demonstrated significant potential as effective corrosion inhibitors for metals in acidic environments. mdpi.com They function by adsorbing onto the metal surface, forming a protective layer that blocks the active sites for corrosion. This adsorption can involve both physical (electrostatic) and chemical interactions between the inhibitor molecules and the metal.

Research on N-alkyl-3-methylpyridinium bromide compounds, which are structurally very similar to this compound, has shown high inhibition efficiencies for mild steel in acidic-chloride media. The effectiveness of these inhibitors increases with concentration, and their adsorption behavior often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. mdpi.com

The following table presents data on the corrosion inhibition efficiency of related pyridinium bromide compounds.

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| N-(n-octyl)-3-methylpyridinium bromide | EN3B Mild Steel | 3.5% NaCl, pH 1.5 | 85 |

| N-(n-dodecyl)-3-methylpyridinium bromide | EN3B Mild Steel | 3.5% NaCl, pH 1.5 | 82 |

Data from a study on related N-alkyl-3-methylpyridinium bromides. mdpi.comresearchgate.net

Sensor Electrolyte Development

The ionic liquid this compound, often abbreviated as [C4mpyr][Br] or 3-MBPy, has garnered attention as a potential electrolyte component in the development of various electrochemical sensors and systems. Its inherent properties, such as ionic conductivity and its ability to interact with specific ions, make it a candidate for enhancing sensor performance, selectivity, and stability. Research has particularly explored its role in systems involving bromide and metal ion detection and deposition, which are fundamental processes in many electrochemical sensors.

One area of investigation involves its use as a bromine complexing agent in aqueous electrolytes. In a comparative study, this compound was found to be a stronger binding agent for bromine compared to N-ethyl-N-methylpyrrolidinium bromide. researchgate.net This characteristic is crucial for developing sensors for bromine or systems where controlling the concentration of free bromine is essential. The use of 3-MBPy led to a significant reduction in the aqueous phase bromine concentration, which in turn can enhance the stability and performance of electrochemical devices by, for example, reducing corrosion of components like zinc. researchgate.net

The research highlighted a notable increase in coulombic efficiency when using 3-MBPy in an electrochemical system, particularly at a current density of 30 mA cm⁻². researchgate.net This improvement is directly linked to the reduced crossover of bromine species, a desirable feature for membrane-based electrochemical sensors.

| Electrolyte Component | Aqueous Phase Bromine Concentration (M) | Resulting Effect | Reference |

| N-ethyl-N-methylpyrrolidinium bromide | Higher | Weaker bromine binding | researchgate.net |

| This compound (3-MBPy) | Lower | Stronger bromine binding, reduced zinc corrosion | researchgate.net |

Furthermore, the influence of this compound as an additive has been studied in the context of metal electrodeposition, a process relevant to the fabrication of solid-state electrochemical sensors and stripping voltammetry. In the electrodeposition of zinc from an acidic sulfate (B86663) solution, the addition of [BMPy]Br was investigated using cyclic voltammetry. researchgate.net This technique is fundamental in characterizing the electrochemical behavior of sensor systems. The study of kinetic parameters, such as Tafel slopes, provides insight into the reaction mechanisms at the electrode surface, which is critical for understanding sensor response. researchgate.net

The electrochemical stability of the electrolyte is a paramount factor in sensor development. This compound has been identified as a component for creating aqueous and hybrid electrolytes with wide electrochemical stability windows. google.com A wider stability window allows for the detection of a broader range of analytes without interference from the electrolyte's own oxidation or reduction, thereby enhancing the sensor's operational range and reliability.

| Research Area | Key Findings | Techniques Used | Reference |

| Bromine Complexing Agent | 3-MBPy shows strong bromine binding, reducing aqueous bromine concentration and increasing coulombic efficiency. | Viscosity, Ionic Conductivity Measurements | researchgate.net |

| Zinc Electrodeposition Additive | [BMPy]Br influences the kinetic parameters of zinc deposition. | Cyclic Voltammetry, Potentiodynamic Polarization | researchgate.net |

| Electrolyte for Wide Stability Window | Listed as a potential salt for formulating electrolytes with enhanced electrochemical stability. | Not specified in source | google.com |

Catalytic Applications and Reaction Media

Catalysis in Organic Synthesis

1-Butyl-3-methylpyridinium (B1228570) bromide has demonstrated significant potential as a catalyst and a reaction medium in a range of organic reactions. smolecule.comnmfrc.org Its utility stems from its ability to influence reaction pathways, enhance reaction rates, and facilitate catalyst recycling.

Solvent and Co-catalyst Roles in Various Reactions

As a solvent, 1-butyl-3-methylpyridinium bromide provides a distinct reaction environment that can enhance the solubility of reactants and stabilize intermediates. This has been observed in various synthetic processes. For instance, it has been employed as a medium in the synthesis of other ionic liquids and in electrodeposition processes. researchgate.netgoogle.com In some cases, it can act as more than just an inert solvent, participating in the reaction as a co-catalyst to improve efficiency.

Enhancement of Reaction Rate and Selectivity

The use of this compound can lead to notable improvements in both the speed and the selectivity of chemical reactions. This is attributed to the specific interactions between the ionic liquid and the reacting species, which can lower the activation energy of the desired reaction pathway. For example, in certain reactions, the structured environment of the ionic liquid can favor the formation of one product over others, leading to higher regioselectivity or stereoselectivity.

Catalyst Stabilization Mechanisms

One of the key advantages of using ionic liquids like this compound is their ability to stabilize catalytic species. This can occur through various mechanisms, including the formation of protective layers around catalyst nanoparticles or the electrostatic stabilization of charged catalytic intermediates. This stabilization can prevent catalyst deactivation and agglomeration, leading to a longer catalyst lifetime and the potential for catalyst recycling, which is a significant advantage from both an economic and environmental perspective.

Regioselective Reactions Utilizing 1-Butyl-3-methylpyridinium Tribromide

A derivative of [BMPy]Br, 1-butyl-3-methylpyridinium tribromide ([BMPy]Br3), has emerged as a highly effective and regioselective reagent, particularly in bromination and oxidation reactions. researchgate.netsci-hub.se This room-temperature ionic liquid serves as both the reagent and the solvent, offering a greener alternative to hazardous molecular bromine. researchgate.netsci-hub.se

Nuclear Bromination of Anilines and Phenols

1-Butyl-3-methylpyridinium tribromide has been successfully employed for the efficient and regioselective nuclear bromination of anilines and phenols under mild conditions. researchgate.netsci-hub.se This method allows for the selective introduction of bromine atoms onto the aromatic ring, a crucial transformation in the synthesis of many pharmaceuticals and fine chemicals. The reaction often proceeds with high yields and excellent selectivity for the para-position, or the ortho-position if the para-position is blocked. mdpi.com A significant advantage of this system is the ease of product isolation, often requiring only water for extraction, and the ability to recycle the spent this compound. researchgate.net

Below is a table summarizing the regioselective bromination of various anilines and phenols using [BMPy]Br3.

| Substrate | Product | Yield (%) |

| Aniline (B41778) | 4-Bromoaniline | 95 |

| 4-Methylaniline | 2-Bromo-4-methylaniline | 92 |

| Phenol | 4-Bromophenol | 98 |

| 4-Chlorophenol | 2-Bromo-4-chlorophenol | 90 |

This table presents illustrative data based on typical findings in the field.

Selective Oxidation of Sulfides to Sulfoxides

Beyond bromination, 1-butyl-3-methylpyridinium tribromide has also been investigated for its utility in the selective oxidation of sulfides to sulfoxides. rsc.org This transformation is of great importance in organic synthesis, as sulfoxides are valuable intermediates. The use of [BMPy]Br3 as the oxidizing agent offers a controlled and selective method to achieve this conversion, often avoiding over-oxidation to the corresponding sulfone. The proposed mechanism involves an electrophilic attack of the bromine on the sulfur atom, followed by hydrolysis to yield the sulfoxide (B87167). rsc.org The mild reaction conditions and the potential for reagent recycling make this an attractive method for this class of oxidation.

The table below showcases the selective oxidation of various sulfides to their corresponding sulfoxides using this reagent.

| Substrate | Product | Yield (%) |

| Thioanisole | Methyl phenyl sulfoxide | 90 |

| Diphenyl sulfide | Diphenyl sulfoxide | 88 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | 92 |

This table presents illustrative data based on typical findings in the field.

Role in Nanoparticle Synthesis

This compound ([B3MPy]Br) serves as a versatile medium and stabilizing agent in the synthesis of metallic nanoparticles. The unique properties of ionic liquids, including [B3MPy]Br, offer distinct advantages over traditional solvents in controlling nanoparticle formation, size, and stability. Ionic liquids can act as both the solvent and the stabilizing agent, reducing the need for additional capping ligands that can be difficult to remove and can interfere with the nanoparticle's surface chemistry. researchgate.net

The mechanism of stabilization is attributed to a combination of electrostatic and steric effects. researchgate.net The pyridinium (B92312) cation and bromide anion of the ionic liquid can form a protective layer around the nascent nanoparticle, preventing agglomeration and uncontrolled growth. researchgate.net This interaction is primarily electrostatic, with the charged ions of the ionic liquid being attracted to the surface of the nanoparticle. researchgate.net The butyl and methyl groups on the pyridinium ring also provide a steric barrier, further hindering particle aggregation.

Research has shown that the highly structured nature of ionic liquids can influence the morphology of the resulting nanoparticles. researchgate.net The low surface tension of many ionic liquids promotes high nucleation rates, which in turn leads to the formation of smaller nanoparticles. researchgate.net Various methods are employed for the synthesis of nanoparticles in ionic liquids, including chemical reduction, thermal decomposition, and microwave irradiation. rsc.org Microwave-assisted synthesis is particularly effective in ionic liquids due to their high polarity and ability to absorb microwave energy efficiently, leading to rapid and uniform heating. rsc.org

While the general principles of nanoparticle synthesis in ionic liquids are well-established, specific studies detailing the use of this compound are part of a growing field of research. The table below summarizes the key roles of ionic liquids like [B3MPy]Br in nanoparticle synthesis.

| Role in Nanoparticle Synthesis | Description |

| Stabilizing Agent | Prevents agglomeration of nanoparticles through electrostatic and steric interactions, eliminating the need for additional capping agents. researchgate.net |

| Reaction Medium | Provides a suitable environment for the controlled growth of nanoparticles. researchgate.net |

| Morphology Director | The structured nature of the ionic liquid can influence the shape and size of the synthesized nanoparticles. researchgate.net |

| Precursor Solvent | Efficiently dissolves metal salts used as precursors for nanoparticle formation. |

Heterogeneous Catalysis and Metal Complexation

In the realm of heterogeneous catalysis, this compound demonstrates potential as a supportive matrix for catalytic species and as a catalyst itself in certain reactions. Ionic liquids are increasingly being investigated as alternatives to volatile organic compounds (VOCs) in catalysis, offering benefits such as thermal stability, low vapor pressure, and the ability to dissolve a wide range of organic, inorganic, and organometallic compounds.

As a support, the ionic liquid can be immobilized on a solid surface, or the catalyst can be dissolved or dispersed within the ionic liquid phase. The ionic liquid's ability to stabilize catalytic metal nanoparticles and complexes is a key advantage, preventing deactivation through aggregation and leaching. researchgate.net This stabilization is achieved through the formation of complexes between the ionic liquid's cation and anion and the metal center.

Studies on similar ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), have shown their effectiveness as both a solvent and a catalyst in various organic reactions. For instance, [BMIM]Br has been employed as a reaction medium for the synthesis of various organic compounds, where it has been shown to enhance reaction rates and selectivity. researchgate.nettci-thaijo.org It is plausible that this compound could exhibit similar catalytic activity in related transformations.

The table below outlines the potential applications and functions of this compound in heterogeneous catalysis and metal complexation.

| Application/Function | Description |

| Catalyst Support | Can be used as a liquid support for dispersing and stabilizing homogeneous catalysts, facilitating catalyst-product separation. |

| Catalyst Stabilizer | Prevents the agglomeration and deactivation of metal nanoparticle catalysts through electrostatic and steric effects. researchgate.net |

| Reaction Medium | Acts as a "green" solvent alternative to volatile organic compounds for a variety of catalytic reactions. |

| Metal Complexation | The bromide anion can act as a ligand, forming complexes with metal catalysts, potentially influencing their activity and selectivity. |

Separation Processes and Green Solvent Properties

Green Solvent Applications in Chemical Reactions

As a "green solvent," 1-Butyl-3-methylpyridinium (B1228570) Bromide is integral to creating more environmentally sustainable chemical processes. chemimpex.com Its application addresses several key principles of green chemistry, primarily by minimizing the use of hazardous substances.

1-Butyl-3-methylpyridinium Bromide has emerged as a promising substitute for conventional volatile organic solvents (VOCs). chemimpex.comnih.gov Unlike VOCs, which readily evaporate and contribute to air pollution and health hazards, this ionic liquid possesses a negligible vapor pressure. This characteristic significantly reduces solvent loss to the atmosphere, enhances workplace safety, and simplifies product recovery and solvent recycling. Its use in chemical reactions promotes cleaner process conditions by eliminating the need for many harmful organic solvents. chemimpex.com

The primary metabolites identified during the biotransformation of the 1-butyl-3-methylpyridinium cation are detailed below.

| Metabolite Name | Chemical Formula (Cation) |

| 1-hydroxybutyl-3-methylpyridinium | C10H16NO+ |

| 1-(2-hydroxybutyl)-3-methylpyridinium | C10H16NO+ |

| 1-(2-hydroxyethyl)-3-methylpyridinium | C8H12NO+ |

| Methylpyridine | C6H7N |

| Data derived from studies on the biotransformation of 1-butyl-3-methylpyridinium by microorganisms in aerobic activated sludge. nih.gov |

Liquid-Liquid Extraction Processes

The compound demonstrates considerable efficacy in various liquid-liquid extraction applications, a cornerstone of chemical separation.

This compound is utilized in liquid-liquid extraction processes for the separation of valuable metals from their ores. chemimpex.com This application is particularly relevant in the mining and electronics recycling industries, where efficient and environmentally benign methods for metal recovery are in high demand. The ionic liquid acts as a solvent that can selectively dissolve and extract metal ions from a complex matrix, facilitating their recovery and purification. chemimpex.com

While extractive distillation using ionic liquids is a known technique for separating azeotropic mixtures—blends of liquids that are difficult to separate by conventional distillation—specific research findings detailing the use of this compound for this purpose are not prominent in available literature. The general principle involves using an ionic liquid as a solvent to alter the relative volatilities of the components in the azeotropic mixture, thereby enabling their separation.

Dissolution and Pretreatment of Biomass, including Lignocellulose

Pyridinium-based ionic liquids (ILs) are recognized as highly promising solvents for the processing of biomass. cellulosechemtechnol.ro Their effectiveness is linked to their chemical structure, and those with two substituents on the pyridinium (B92312) ring, such as this compound, are considered superior solvents compared to their monosubstituted counterparts. cellulosechemtechnol.ro The pretreatment of lignocellulosic biomass is a critical step to overcome its natural resistance to deconstruction, making its components accessible for conversion into biofuels and other valuable chemicals. nih.govresearchgate.net The bromide anion (Br⁻) in these ionic liquids is noted to promote the intrinsic interaction with lignocellulosic materials. nih.gov

Theoretical studies using quantum chemical calculations have elucidated the interaction mechanism between 1-Butyl-3-methylpyridinium-based ILs and cellulose (B213188). cellulosechemtechnol.ro Using cellotetraose (B13520) as a model for cellulose, calculations show that the anion of the ionic liquid plays a crucial role by forming hydrogen bonds with the hydroxyl groups of the cellulose polymer. cellulosechemtechnol.ro This interaction disrupts the extensive hydrogen-bonding network within the lignocellulose structure, leading to its dissolution. cellulosechemtechnol.ro

While specific dissolution efficiency data for this compound is not extensively detailed in available research, findings on its close analogue, 1-buthyl-3-methylpyridinium chloride ([Bmpy][Cl]), provide insight into the potential of this cation. Research has shown that [Bmpy][Cl] can dissolve a significant amount of microcrystalline cellulose (Avicel). doi.org Furthermore, pretreatment of bagasse with [Bmpy][Cl] for just 10 minutes led to a 71% cellulose conversion after 24 hours of enzymatic saccharification, demonstrating a performance comparable to highly effective imidazolium-based ILs. doi.org

Table 1: Dissolution and Pretreatment Efficiency of Related Pyridinium Ionic Liquids

| Ionic Liquid | Biomass | Finding | Source |

|---|---|---|---|

| 1-buthyl-3-methylpyridinium chloride ([Bmpy][Cl]) | Avicel (Microcrystalline Cellulose) | Dissolved up to 39% of the biomass. | doi.org |

| 1-buthyl-3-methylpyridinium chloride ([Bmpy][Cl]) | Bagasse | Enabled 71% cellulose conversion after 10 min pretreatment and 24h enzymatic saccharification. | doi.org |

| 1-ethylpyridinium bromide ([EtPy][Br]) | Wood Chips | Removed secondary wall lignin (B12514952) during a 72-hour treatment. | ncsu.edu |

Another related compound, 1-ethylpyridinium bromide ([EtPy][Br]), has been used in the treatment of wood chips. ncsu.edu Studies showed that after 72 hours of treatment, this ionic liquid was effective in removing the secondary wall lignin, although a large amount of lignin from the compound middle lamella remained. ncsu.edu These findings collectively underscore the potential of pyridinium-based ionic liquids, including this compound, as effective media for the dissolution and pretreatment of lignocellulosic biomass, a key step in modern biorefinery processes. cellulosechemtechnol.roresearchgate.net

Environmental Fate and Sustainability Research

Biodegradation Studies and Pathways

The biodegradability of ionic liquids is a critical factor in assessing their environmental impact. Studies on 1-butyl-3-methylpyridinium (B1228570) bromide have explored its susceptibility to microbial degradation and the pathways involved.

Microbial Communities in Activated Sludge

Activated sludge from municipal wastewater treatment plants, containing a diverse community of microorganisms, has been utilized to investigate the biodegradation of 1-butyl-3-methylpyridinium bromide. acs.orgacs.org Research has shown that these microbial communities can metabolize the pyridinium (B92312) salt. nih.gov However, the efficiency and rate of degradation can be influenced by the specific microbial consortium present. researchgate.net While some studies have reported the degradation of [BMPy][Br] by activated sludge, others have found it to be poorly metabolized, highlighting the variability in microbial populations and their enzymatic capabilities. acs.orgscite.ai The difference in observed biodegradability may also be attributed to the initial concentration of the ionic liquid used in the studies. scite.ai

Identification of Biodegradation Metabolites

The biotransformation of this compound by activated sludge microorganisms proceeds through the sequential oxidation of the alkyl side chains. nih.govacs.org High-performance liquid chromatography and mass spectrometry analyses have been instrumental in identifying the intermediate products of this biodegradation process. acs.orgacs.org

Key identified metabolites include:

1-hydroxybutyl-3-methylpyridinium

1-(2-hydroxybutyl)-3-methylpyridinium

1-(2-hydroxyethyl)-3-methylpyridinium

Based on these intermediates, two potential biodegradation pathways have been proposed. One pathway involves the formation of 1-(2-hydroxybutyl)-3-methylpyridinium, while another suggests the direct generation of 1-(2-hydroxyethyl)-3-methylpyridinium from 1-(hydroxybutyl)-3-methylpyridinium. acs.org The detection of methylpyridine suggests further degradation of the pyridinium ring, although it may also be present as an impurity in the original compound. acs.org It is noteworthy that the biodegradation products have been found to be less toxic than the parent compound. researchgate.net

Table 1: Identified Biodegradation Metabolites of this compound

| Metabolite Name | Chemical Formula | Role in Biodegradation Pathway |

|---|---|---|

| 1-hydroxybutyl-3-methylpyridinium | C10H16NO+ | Initial oxidation product of the butyl chain. |

| 1-(2-hydroxybutyl)-3-methylpyridinium | C10H16NO+ | Intermediate formed through further oxidation. |

| 1-(2-hydroxyethyl)-3-methylpyridinium | C8H12NO+ | Product of the degradation of the butyl chain. |

| Methylpyridine | C6H7N | Potential final degradation product of the pyridinium ring. |

Data sourced from multiple scientific studies.

Factors Influencing Biodegradability (e.g., alkyl chain length)

The structure of pyridinium-based ionic liquids, particularly the length of the alkyl chain substituent, significantly influences their biodegradability. Research indicates that increasing the alkyl chain length can lead to higher rates of biodegradation. acs.orgacs.org For instance, pyridinium ILs with hexyl and octyl chains have been shown to be fully mineralized, with the octyl-substituted cation being classified as "readily biodegradable". psu.edu In contrast, those with shorter alkyl chains, such as the butyl group in [BMPy][Br], exhibit lower levels of biodegradation. psu.eduresearchgate.net

Ecotoxicity Assessments

Understanding the ecotoxicity of this compound is essential for a comprehensive environmental risk assessment.

Toxicity to Aquatic and Terrestrial Organisms

Studies have investigated the toxicity of this compound towards various organisms. The toxicity of bromide-based ionic liquids to aquatic organisms like Vibrio fischeri and Daphnia magna has been evaluated, with the toxicity generally increasing with the length of the alkyl side chain. researchgate.net For pyridinium-based ILs, the toxicity ranking for Daphnia magna was found to be similar to that of imidazolium-based ILs. researchgate.net While specific toxicity data for [BMPy][Br] on a wide range of terrestrial organisms is less documented in the provided results, the general trend of increasing toxicity with alkyl chain length is a key consideration for its environmental risk.

Comparative Ecotoxicity with Conventional Solvents

While direct comparisons of the ecotoxicity of this compound with a wide array of conventional solvents are not extensively detailed in the search results, some insights can be drawn. The toxicity of ionic liquids is often compared to the volatile organic compounds they are designed to replace. One study compared the ecotoxicity of an imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526), with a biomass-derived solvent, finding variable toxicity depending on the test organism. longdom.org This highlights the importance of using a battery of tests with organisms from different trophic levels to get a complete picture of a chemical's environmental impact. longdom.org The general consensus is that while ionic liquids like [BMPy][Br] offer the advantage of low volatility, their solubility in water and potential toxicity to aquatic life mean they cannot be considered universally "green" without a thorough ecotoxicological evaluation. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | [BMPy][Br] |

| 1-hydroxybutyl-3-methylpyridinium | |

| 1-(2-hydroxybutyl)-3-methylpyridinium | |

| 1-(2-hydroxyethyl)-3-methylpyridinium | |

| Methylpyridine | |

| 1-hexyl-3-methylpyridinium bromide | |

| 1-octyl-3-methylpyridinium bromide | |

| 1-butyl-3-methylimidazolium hexafluorophosphate | [BMIM][PF6] |

This table lists all the chemical compounds mentioned in the article.

Recycling and Reusability in Chemical Processes

The sustainability of chemical processes involving ionic liquids (ILs) like this compound is significantly enhanced by the potential for their recycling and reuse. This characteristic addresses both economic and environmental concerns by reducing waste and the need for fresh solvent or catalyst for subsequent reaction cycles. The inherent low volatility of ionic liquids simplifies their separation from more volatile products and reactants, forming the basis for various recovery strategies.

Methods for Ionic Liquid Recovery and Purification

The recovery and purification of this compound from reaction mixtures are crucial steps for its successful reuse. Several methods have been developed for ionic liquids, which are applicable to this compound. The choice of method often depends on the nature of the reaction products and any impurities present.

Commonly employed techniques for the recovery of ionic liquids include:

Extraction: This method involves the use of a solvent that is immiscible with the ionic liquid. For instance, organic products can be extracted from the IL phase using a nonpolar solvent. Conversely, if the IL is hydrophobic, water can be used to wash away water-soluble impurities or products. For pyridinium-based ILs, which can be water-miscible, extraction with a solvent like dichloromethane (B109758) may be employed, followed by separation of the phases. orgsyn.org

Distillation/Evaporation: Due to their negligible vapor pressure, ionic liquids can be efficiently separated from volatile organic products or solvents by distillation or evaporation under reduced pressure. orgsyn.org This allows for the recovery of the IL as a non-volatile residue, which can then be further purified if necessary.

Drying: After recovery methods such as water-washing, residual water is typically removed by drying under high vacuum, often with gentle heating. acs.orgnih.gov This step is critical as the presence of water can significantly alter the physicochemical properties of the ionic liquid and affect its performance in subsequent reactions.

A typical laboratory-scale purification process for an ionic liquid after synthesis or use involves washing with water or an organic solvent to remove impurities, followed by drying under reduced pressure to eliminate any residual volatile components. orgsyn.org For example, a procedure for a similar imidazolium-based ionic liquid involves washing the organic phase with water and then drying it under reduced pressure to obtain the purified IL. orgsyn.org

Retention of Activity and Efficiency upon Recycling

A key aspect of the sustainability of ionic liquids is their ability to maintain catalytic activity and efficiency over multiple reaction cycles. Research on various ionic liquids has demonstrated that they can often be recycled and reused with minimal loss of performance.

For instance, studies on imidazolium-based ionic liquids, which share structural similarities with pyridinium-based ILs, have shown that they can be effectively recycled and reused as catalysts. In some cases, a recyclable catalyst like 1,3-Di-n-butylimidazolium tribromide has been reused for subsequent reactions, with the reactivated ionic liquid being effective for at least two additional cycles. nih.gov The recyclability of pyridinium ionic liquids is considered a significant advantage, contributing to more sustainable catalytic processes by reducing the environmental impact associated with traditional volatile organic solvents. longdom.org

The efficiency of the recycled this compound would depend on the effectiveness of the recovery and purification process in removing any deactivating impurities or degradation products. Monitoring the purity and chemical structure of the recycled IL is therefore essential to ensure consistent performance.

Thermal Degradation and Stability

The thermal stability of an ionic liquid is a critical parameter that defines the upper-temperature limit of its application. Understanding the thermal degradation behavior of this compound is essential for its safe and effective use in processes that may require elevated temperatures.

Decomposition Pathways and Products

The thermal decomposition of 1-alkyl-3-methylpyridinium halides, including the bromide salt, has been investigated to understand their stability at high temperatures. The primary decomposition pathway is believed to be a dealkylation reaction.

Research indicates that the main products of the thermal degradation of 1-alkyl-3-methylpyridinium halides are 3-methylpyridine (B133936) and the corresponding alkyl halide . journal-vniispk.ru This suggests that the decomposition proceeds through the cleavage of the bond between the nitrogen atom of the pyridinium ring and the butyl group. This mechanism is thought to be an SN2 (bimolecular nucleophilic substitution) type reaction, where the halide anion acts as the nucleophile, attacking the alkyl group attached to the nitrogen. journal-vniispk.ru

For this compound, the expected primary decomposition products would therefore be:

3-methylpyridine

Butyl bromide

This is analogous to the decomposition observed for similar imidazolium-based ionic liquids, where dealkylation leads to the formation of an alkyl halide and a substituted imidazole. mdpi.commdpi.com Studies on the biodegradation of this compound also show that the 3-methylpyridine moiety remains intact, supporting the idea that the primary point of degradation is the alkyl side chain. researchgate.net

Table 1: Primary Thermal Decomposition Products of this compound

| Product Name | Chemical Formula |

| 3-Methylpyridine | C₆H₇N |

| Butyl bromide | C₄H₉Br |

This table is based on the decomposition pathways described in the literature. journal-vniispk.ru

Influence of Anion Basicity on Thermal Lability

The nature of the anion plays a crucial role in determining the thermal stability of an ionic liquid. For pyridinium-based ionic liquids, the thermal stability is significantly influenced by the coordinating ability and basicity of the anion. researchgate.netresearchgate.net

Generally, ionic liquids with anions that are more strongly coordinating or have higher basicity tend to have lower thermal stability. researchgate.net This is because a more nucleophilic anion can more readily attack the cation, facilitating decomposition at lower temperatures. Halide anions, such as bromide, are considered to be more strongly coordinating compared to larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide. researchgate.net

The general trend for the thermal stability of ionic liquids based on the anion is as follows, from less stable to more stable: Halides < Tetrafluoroborate (B81430) < Bis(trifluoromethylsulfonyl)imide

This trend correlates with the decreasing coordinating ability and nucleophilicity of the anion. Therefore, the bromide anion in this compound contributes to a moderate thermal stability, which is generally lower than that of its counterparts with larger, non-coordinating anions. researchgate.netacs.org

Advanced Materials Science Applications

Nanocomposite Synthesis

1-Butyl-3-methylpyridinium (B1228570) Bromide serves as an effective solvent and medium for the synthesis of advanced materials and nanocomposites. chemimpex.com Its ability to dissolve or disperse various organic and inorganic materials facilitates the creation of homogeneous composite materials with enhanced properties. Ionic liquids, in general, are utilized to improve the dispersion of nanofillers, such as silica, within a polymer matrix, leading to reinforced elastomer composites. cmu.edu In a related application, a similar ionic liquid, 1-butyl-3-methylimidazolium bromide, has been used to prepare chitosan (B1678972) hydrogel bead nanostructures, demonstrating the potential of such ionic liquids in creating novel nanobio-adsorbents. nih.gov The role of 1-Butyl-3-methylpyridinium Bromide in this area is primarily as a green solvent, offering an alternative to traditional volatile organic compounds and contributing to more environmentally friendly manufacturing processes. chemimpex.com

Polymer Chemistry and Polymer-Ionic Liquid Systems

In the realm of polymer chemistry, this compound has shown significant promise, particularly as a solvent for processing natural polymers like cellulose (B213188). cellulosechemtechnol.ro Its effectiveness is linked to the chemical structure of the pyridinium-based cation and its interaction with the polymer.

Detailed Research Findings:

Theoretical and experimental studies have demonstrated the capability of 1-alkyl-3-methylpyridinium cation-based ionic liquids to dissolve cellulose. cellulosechemtechnol.ro The dissolving power is influenced by the position of the substituents on the pyridinium (B92312) ring, with the 1,3-disubstituted configuration showing high efficiency. cellulosechemtechnol.ro Quantum chemical calculations have been employed to understand the interaction mechanism between this compound and cellotetraose (B13520), a model for cellulose. These calculations reveal that the bromide anion plays a crucial role in forming hydrogen bonds with the hydroxyl groups of the cellulose, which disrupts the polymer's extensive hydrogen-bonding network and leads to dissolution. cellulosechemtechnol.rosquarespace.com

The interaction energies and structural parameters from these calculations provide insight into the solvation process.

| Parameter | 1-Butyl-3-methylpyridinium Chloride | This compound | 1-Butyl-3-methylpyridinium Acetate (B1210297) |

|---|---|---|---|